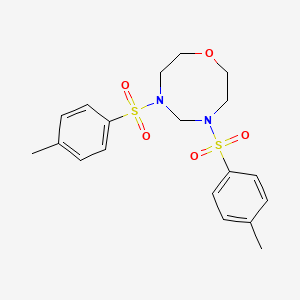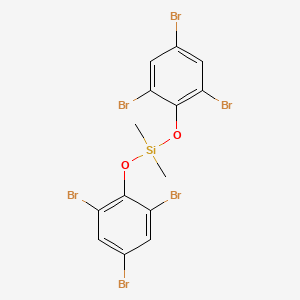
3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the condensation of an o-aminothiophenol with an α,β-unsaturated carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the nitrogen or sulfur atoms, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.
Biology
Biologically, compounds in the benzothiazepine family are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, these compounds may be explored for their therapeutic potential in treating various diseases, including cardiovascular disorders and neurological conditions.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clentiazem: Another benzothiazepine with similar pharmacological properties.
Uniqueness
3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one may possess unique structural features or reactivity that distinguishes it from other benzothiazepines. Its specific substituents and functional groups could confer distinct biological activities or chemical properties.
Propriétés
Numéro CAS |
93347-95-6 |
|---|---|
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
3-ethylidene-4-methyl-1,4-benzothiazepin-5-one |
InChI |
InChI=1S/C12H13NOS/c1-3-9-8-15-11-7-5-4-6-10(11)12(14)13(9)2/h3-7H,8H2,1-2H3 |
Clé InChI |
RTJHKHZEFDVRNI-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CSC2=CC=CC=C2C(=O)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)

![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)

![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)



![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)


